Cas no 1803880-55-8 (4-Iodo-2-methoxypyrimidine)

4-Iodo-2-methoxypyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Iodo-2-methoxypyrimidine
- IC1=NC(=NC=C1)OC
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- インチ: 1S/C5H5IN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
- InChIKey: CZJKETXIYCAJOV-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=NC(=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 91
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 35
4-Iodo-2-methoxypyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A039001815-1g |
4-Iodo-2-methoxypyrimidine |
1803880-55-8 | 98% | 1g |
$770.00 | 2022-04-02 |
4-Iodo-2-methoxypyrimidine 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
4-Iodo-2-methoxypyrimidineに関する追加情報
Recent Advances in the Application of 4-Iodo-2-methoxypyrimidine (CAS: 1803880-55-8) in Chemical Biology and Pharmaceutical Research
4-Iodo-2-methoxypyrimidine (CAS: 1803880-55-8) has emerged as a pivotal building block in medicinal chemistry and chemical biology due to its versatile reactivity and structural features. Recent studies highlight its utility in the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. This compound serves as a key intermediate in cross-coupling reactions, enabling the construction of complex molecular architectures with potential pharmacological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-Iodo-2-methoxypyrimidine in Suzuki-Miyaura coupling reactions for the synthesis of pyrimidine-based EGFR inhibitors. The research team reported a 75% yield improvement when using palladium nanoparticles as catalysts, suggesting optimized synthetic routes for scale-up production. The resulting compounds showed nanomolar potency against mutant EGFR isoforms prevalent in non-small cell lung cancer.
In parallel developments, researchers at MIT have incorporated 4-Iodo-2-methoxypyrimidine into DNA-encoded library (DEL) technology for rapid screening of protein-ligand interactions. The iodo moiety's compatibility with click chemistry allows efficient library diversification, as evidenced by the identification of novel bromodomain inhibitors in a Nature Biotechnology publication earlier this year. This approach significantly reduces the timeline for hit identification in early drug discovery phases.
Structural-activity relationship (SAR) studies utilizing 4-Iodo-2-methoxypyrimidine derivatives have provided crucial insights into allosteric binding pockets of various enzymes. X-ray crystallography data from the Protein Data Bank reveals that methoxy substitution at the 2-position creates favorable hydrophobic interactions with conserved residues in protein kinases, while the iodo group serves as an excellent handle for further functionalization through halogen bonding.
Recent patent filings (WO2023187654, US2023023465) disclose novel applications of 4-Iodo-2-methoxypyrimidine in PROTAC (Proteolysis Targeting Chimera) development. The compound's ability to serve as a linker between E3 ligase binders and target protein ligands has enabled the creation of selective degrader molecules with improved pharmacokinetic profiles. Early preclinical data show promising degradation efficiency (>80%) of traditionally "undruggable" targets at sub-micromolar concentrations.
Challenges remain in the large-scale production and purification of 4-Iodo-2-methoxypyrimidine, as noted in a recent ACS Organic Process Research & Development article. Current Good Manufacturing Practice (cGMP) adaptation requires careful control of reaction parameters to minimize di-iodinated byproducts. However, advances in continuous flow chemistry are addressing these limitations, with pilot plants now achieving >90% purity at kilogram scales.
Future research directions highlighted in a recent Chemical Reviews perspective article suggest exploring 4-Iodo-2-methoxypyrimidine's potential in radiopharmaceutical development. The iodo-123/124/131 isotopes could enable theranostic applications, combining diagnostic imaging with targeted radiotherapy. Preliminary studies at Memorial Sloan Kettering Cancer Center show promising tumor uptake in xenograft models when the compound is conjugated to prostate-specific membrane antigen (PSMA) targeting vectors.
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